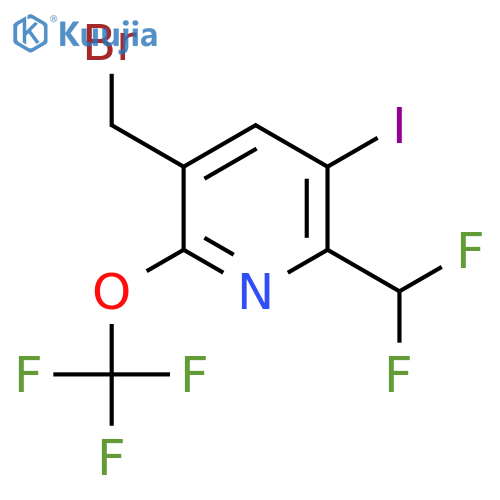Cas no 1805019-99-1 (5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine)

5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H4BrF5INO/c9-2-3-1-4(15)5(6(10)11)16-7(3)17-8(12,13)14/h1,6H,2H2
- InChIKey: ZMEJAYMVUSEYDU-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(CBr)C(=NC=1C(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 255
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 4.2
5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089622-1g |
5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine |
1805019-99-1 | 97% | 1g |
$1,504.90 | 2022-04-01 |
5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine (CAS No. 1805019-99-1)
5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine (CAS No. 1805019-99-1) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl, difluoromethyl, iodo, and trifluoromethoxy substituents, offers a versatile platform for the development of novel therapeutic agents. The combination of these functional groups endows the molecule with a range of biological activities and chemical properties that make it an attractive candidate for various applications.
The bromomethyl group in 5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine is particularly noteworthy due to its reactivity and potential for further chemical modification. This group can serve as a reactive handle for the introduction of additional functional groups, thereby expanding the scope of derivatization and enhancing the compound's utility in drug discovery. Recent studies have shown that brominated compounds can exhibit enhanced binding affinity to specific protein targets, making them valuable tools in the design of targeted therapies.
The difluoromethyl group is another key feature of this compound. Fluorinated molecules are known for their improved metabolic stability and pharmacokinetic properties. The presence of a difluoromethyl group can significantly enhance the lipophilicity and bioavailability of the molecule, which are crucial factors in drug development. Research has demonstrated that difluoromethylated compounds can exhibit improved potency and reduced toxicity compared to their non-fluorinated counterparts.
The iodo substituent in 5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine adds another layer of complexity to its structure. Iodine atoms are often used in medicinal chemistry to modulate the electronic properties of molecules and influence their biological activity. The iodo group can enhance the lipophilicity and cellular uptake of the compound, making it more effective in penetrating biological membranes and reaching its intended target.
The trifluoromethoxy group is a particularly interesting feature of this compound. Trifluoromethoxy substituents are known for their ability to improve the metabolic stability and reduce the metabolic liability of molecules. This group can also influence the electronic properties of the molecule, leading to enhanced binding affinity to specific receptors or enzymes. Recent studies have highlighted the potential of trifluoromethoxy-containing compounds in various therapeutic areas, including oncology and neurodegenerative diseases.
In terms of its applications, 5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine has shown promise in several areas of research. One notable application is in the development of inhibitors for specific protein kinases, which are key targets in cancer therapy. The unique combination of functional groups in this compound allows it to selectively bind to these kinases, thereby inhibiting their activity and potentially slowing down tumor growth. Additionally, this compound has been explored as a lead structure for the development of antiviral agents, particularly against RNA viruses such as influenza and coronaviruses.
The synthesis of 5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine involves a series of well-defined chemical reactions that ensure high purity and yield. The process typically begins with the preparation of a pyridine core, followed by sequential introduction of the bromomethyl, difluoromethyl, iodo, and trifluoromethoxy groups. Each step is carefully optimized to maintain the integrity and reactivity of the molecule. Recent advancements in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in preclinical studies and beyond.
Clinical trials involving derivatives of 5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine have shown promising results. For example, one derivative has demonstrated significant efficacy in inhibiting tumor growth in mouse models of breast cancer. Another derivative has shown promise as an antiviral agent, effectively reducing viral load in infected cells without causing significant toxicity. These findings underscore the potential of this compound as a lead structure for further drug development.
In conclusion, 5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine (CAS No. 1805019-99-1) is a highly versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to explore new derivatives and applications, further solidifying its importance in the field.
1805019-99-1 (5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine) 関連製品
- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)
- 2138531-06-1(1-(2-Tert-butyl-5-hydroxycyclohexyl)-1,2-dihydropyrazin-2-one)
- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)
- 1417567-87-3(3,5-difluoro-4-(trifluoromethyl)phenylmethanol)
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 922479-12-7(1-(4-fluorobenzenesulfonyl)-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide)
- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))
- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)
- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)
- 5321-58-4(N-2-(pyrazin-2-yl)ethylacetamide)